Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester
Overview
Description
Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester is an organic compound with the molecular formula C13H25NO4. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is often used to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester can be synthesized through a multi-step process. One common method involves the reaction of 6-aminohexanoic acid with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amino acid. This intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound typically involves large-scale batch reactions. The process is optimized for high yield and purity, often utilizing automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide bonds.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid, or sodium hydroxide.
Deprotection: Trifluoroacetic acid, dichloromethane.
Substitution: Various acyl chlorides or anhydrides, often in the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: 6-(tert-butoxycarbonylamino)hexanoic acid.
Deprotection: 6-aminohexanoic acid.
Substitution: Various amides depending on the acylating agent used.
Scientific Research Applications
Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and other complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein engineering.
Medicine: As an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester primarily involves its role as a protected amino acid derivative. The Boc protecting group prevents unwanted side reactions during synthesis, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in various biochemical and chemical processes, such as peptide bond formation .
Comparison with Similar Compounds
Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester can be compared to other Boc-protected amino acid esters, such as:
- Ethyl 6-(tert-butoxycarbonylamino)butanoate
- Ethyl 6-(tert-butoxycarbonylamino)pentanoate
- Ethyl 6-(tert-butoxycarbonylamino)heptanoate
These compounds share similar chemical properties and applications but differ in the length of their carbon chains, which can influence their reactivity and solubility. This compound is unique due to its specific chain length, making it suitable for particular synthetic applications where other Boc-protected amino acid esters may not be as effective .
Properties
IUPAC Name |
ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-5-17-11(15)9-7-6-8-10-14-12(16)18-13(2,3)4/h5-10H2,1-4H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAHHHMRHDMPED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCNC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601210397 | |
Record name | Ethyl 6-[[(1,1-dimethylethoxy)carbonyl]amino]hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601210397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
228110-67-6 | |
Record name | Ethyl 6-[[(1,1-dimethylethoxy)carbonyl]amino]hexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=228110-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-[[(1,1-dimethylethoxy)carbonyl]amino]hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601210397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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